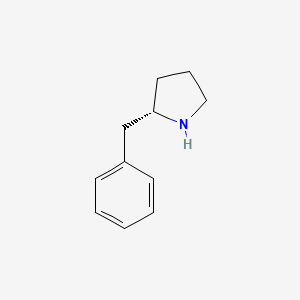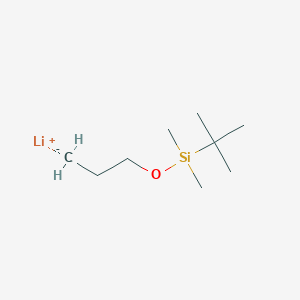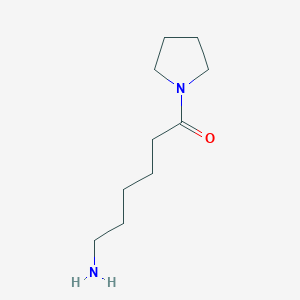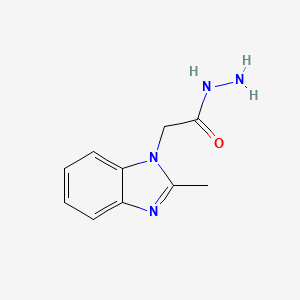
(S)-2-Benzylpyrrolidine
Übersicht
Beschreibung
(S)-2-Benzylpyrrolidine, also known as (S)-2-BP, is a chiral compound that belongs to the class of pyrrolidine derivatives. It has been widely used in various scientific research applications due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
Metabolic Studies
(S)-2-Benzylpyrrolidine has been studied in metabolic contexts. Ho and Castagnoli (1980) explored the metabolism of 1-benzylpyrrolidine with rabbit liver microsomal preparations, revealing insights into the formation of various cyano adducts and metabolically generated iminium ions, contributing to our understanding of drug metabolism and potential toxicities (Ho & Castagnoli, 1980).
Antimicrobial Applications
Sreekanth and Jha (2020) reported on the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, identifying 1-acetyl-2-benzylpyrrolidine-2-carboxamide as a potent antimicrobial agent. This highlights the potential of (S)-2-Benzylpyrrolidine derivatives in antimicrobial drug development (Sreekanth & Jha, 2020).
Nanoporous Material Synthesis
Gómez-Hortigüela et al. (2009, 2004) studied the role of benzylpyrrolidine in the synthesis of nanoporous aluminophosphates. These works provide molecular insights into the self-aggregation of aromatic molecules, important for understanding how organic molecules can direct the formation of specific nanoporous frameworks (Gómez-Hortigüela et al., 2009); (Gómez-Hortigüela et al., 2004).
Calcium-Sensing Receptor Antagonists
Yang et al. (2005) discovered that substituted 2-benzylpyrrolidines can serve as calcium-sensing receptor (CaR) antagonists. This finding is significant for the development of new treatments for conditions related to calcium homeostasis (Yang et al., 2005).
Synthetic Chemistry
Zulkifli et al. (2022) reviewed the synthesis of (S)-5-benzylpyrrolidine-2,4-dione derivatives, focusing on substitutions at the carbon-3 position. This work contributes to our understanding of synthetic methods in organic chemistry and the potential for creating diverse bioactive compounds (Zulkifli et al., 2022).
Arylation Studies
Sezen and Sames (2005) explored the arylation of N-phenylpyrrolidine, leading to developments in direct and selective arylation of sp3 C-H bonds. This research is vital for advancements in organic synthesis methodologies (Sezen & Sames, 2005).
Eigenschaften
IUPAC Name |
(2S)-2-benzylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHMSOXIXROFRU-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B3176054.png)
![1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3176057.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid](/img/structure/B3176058.png)




![5-Benzyl-1-oxa-5-azaspiro[2.5]octane](/img/structure/B3176079.png)
![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3176089.png)


